molecular formula C21H25N3O4 B2961491 1-(2-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894028-63-8

1-(2-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2961491
CAS No.: 894028-63-8
M. Wt: 383.448
InChI Key: PCIKCQYYBXFITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic urea derivative characterized by two distinct aromatic substituents: a 2-methoxyphenethyl group and a 4-methoxyphenyl-5-oxopyrrolidin-3-yl moiety. The compound’s structure integrates a urea core (-NH-CO-NH-) that bridges these substituents, a feature common to bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

1-[2-(2-methoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-18-9-7-17(8-10-18)24-14-16(13-20(24)25)23-21(26)22-12-11-15-5-3-4-6-19(15)28-2/h3-10,16H,11-14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIKCQYYBXFITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C20H24N2O4\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4

Molecular Weight: 356.42 g/mol

IUPAC Name: this compound

Inhibitory Effects on Inflammatory Cytokines

Research indicates that derivatives of urea compounds, including this specific compound, exhibit significant inhibitory effects on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production. A study demonstrated that the compound led to a reduction in TNF-α levels, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Compound Activity Mechanism
This compoundInhibits TNF-α productionModulates signaling pathways related to inflammation

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various chronic diseases. Preliminary studies show that this compound can scavenge free radicals effectively, thus potentially reducing oxidative damage in cells.

Study on Anti-inflammatory Mechanisms

A notable study focused on the synthesis and pharmacological evaluation of urea derivatives, including the target compound. The findings indicated that substituents on the urea moiety significantly influenced the anti-inflammatory activity. The study highlighted that compounds with hydrophobic substituents exhibited enhanced inhibitory effects on LPS-induced TNF-α production when administered orally in rat models .

Evaluation of Antioxidant Activity

Another research effort investigated the antioxidant potential of various methoxy-substituted phenethyl derivatives. The results suggested that compounds similar to this compound showed promising results in reducing oxidative stress markers in vitro .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Substituent Impact on Bioactivity
Substituent Type Example Compound Observed Effect on Activity Reference
Methoxy Target Compound Enhanced solubility, kinase modulation
Ethoxy ’s Compound Increased lipophilicity
Halogen (Bromine) ’s Compound 2 Improved hydrophobic interactions
Hydroxyl ’s Compound Polar interactions, reduced rigidity
Table 2: Functional Group Comparison
Functional Group Role in Bioactivity Example Compound
Urea (-NH-CO-NH-) Hydrogen bonding with enzymes/receptors Target Compound,
Pyrrolidinone Conformational rigidity Target Compound,
α,β-Unsaturated Ketone Electrophilic reactivity (chalcones) ’s Compounds

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